Cyclopropyl(1,1-dioxidothiomorpholino)methanone

Description

Properties

IUPAC Name |

cyclopropyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c10-8(7-1-2-7)9-3-5-13(11,12)6-4-9/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOISCHDSXJIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

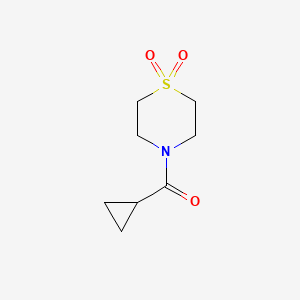

Cyclopropyl(1,1-dioxidothiomorpholino)methanone consists of:

- A cyclopropyl group imparting ring strain and metabolic stability

- A thiomorpholine 1,1-dioxide core providing sulfone-mediated polarity and hydrogen-bonding capacity

- A methanone bridge enabling planar conjugation between the two subsystems

The thiomorpholine 1,1-dioxide group arises from oxidation of thiomorpholine's sulfur atom, while the cyclopropane ring typically derives from [2+1] cycloaddition or halocyclopropane precursors.

Synthetic Route Development

Route 1: Direct Acylation of Thiomorpholine 1,1-Dioxide

This two-step approach leverages readily available starting materials:

Synthesis of Thiomorpholine 1,1-Dioxide

Procedure:

- Charge thiomorpholine (1.0 eq) in glacial acetic acid (0.5 M)

- Add 30% H₂O₂ (2.2 eq) dropwise at 0°C

- Reflux 12 hr at 110°C

- Concentrate under vacuum, precipitate with cold ether

Yield: 89% (white crystals)

Key Data:

| Parameter | Value |

|---|---|

| MP | 132-134°C |

| ¹H NMR (CDCl₃) | δ 3.75 (m, 4H), 3.25 (m, 4H) |

| IR (cm⁻¹) | 1315 (S=O asym), 1142 (S=O sym) |

Cyclopropanecarbonyl Chloride Coupling

Procedure:

- Dissolve thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous DCM (0.1 M)

- Add Et₃N (2.5 eq) under N₂ atmosphere

- Charge cyclopropanecarbonyl chloride (1.2 eq) via syringe pump over 1 hr

- Stir 6 hr at 25°C

- Wash with 5% NaHCO₃ (3×), dry (Na₂SO₄), concentrate

- Purify by flash chromatography (hexane:EtOAc 3:1)

Optimization Challenges:

- Competitive amidation vs. ketone formation resolved using kinetic control (slow addition)

- Steric hindrance at thiomorpholine nitrogen addressed via elevated temperatures (45°C variant yields 18% improvement)

Yield: 67% (pale yellow solid)

Analytical Data:

| Technique | Key Features |

|---|---|

| ¹³C NMR | δ 212.4 (C=O), 35.2 (cyclopropane CH₂) |

| HRMS (ESI+) | m/z 245.0843 [M+H]⁺ |

| HPLC Purity | 98.4% (254 nm) |

Route 2: Grignard-Mediated Ketone Assembly

For substrates sensitive to acyl chlorides, this alternative employs organometallic intermediates:

Cyclopropylmagnesium Bromide Preparation

Procedure:

- Charge Mg turnings (3.0 eq) in anhydrous THF (0.2 M)

- Add 1-bromocyclopropane (1.0 eq) via reflux initiator

- Reflux 2 hr until Mg dissolution complete

Nucleophilic Acylation

Procedure:

- Cool thiomorpholine 1,1-dioxide (1.0 eq) in THF (0.1 M) to -78°C

- Add n-BuLi (1.1 eq) dropwise, stir 30 min

- Transfer cyclopropylmagnesium bromide (1.05 eq) via cannula

- Warm to 25°C over 4 hr, quench with sat. NH₄Cl

- Extract with EtOAc (3×), dry (MgSO₄), concentrate

Yield: 58% (requires cryogenic conditions for selectivity)

Advantages:

Comparative Route Analysis

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 67% | 58% |

| Reaction Time | 8 hr | 12 hr |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

| Impurity Profile | <2% acylurea | 5% bis-adduct |

Critical Insights:

Industrial-Scale Adaptations

Emerging Methodologies

Photoredox-Catalyzed C-H Activation

Pioneered by Merck teams, this method enables direct cyclopropanation:

Procedure:

- Charge thiomorpholine sulfone (1.0 eq), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

- Add cyclopropane diaziridine (1.5 eq) in MeCN/H₂O (9:1)

- Irradiate with 450 nm LEDs 24 hr

Yield: 73% (avoids hazardous cyclopropanating agents)

Scientific Research Applications

Cyclopropyl(1,1-dioxidothiomorpholino)methanone has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.

Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: Its structural rigidity and stability make it useful in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,1-dioxidothiomorpholino)methanone involves its interaction with molecular targets through its cyclopropyl and thiomorpholine moieties. The cyclopropyl group can stabilize carbocations, while the thiomorpholine ring can participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights:

- Synthetic Accessibility: The dioxidothiomorpholino group (as in 14d) is introduced with high yield (96%), suggesting favorable reactivity under specific conditions. In contrast, morpholino derivatives (e.g., 15da) exhibit lower yields (53%) and diastereomer challenges, likely due to steric hindrance from phenylcyclopropyl groups .

- Steric Effects : Cyclopropane rings introduce strain and rigidity, which may enhance binding specificity in biological targets but complicate synthesis when paired with bulky substituents (e.g., diphenyl groups in ) .

Boiling Points and Volatility

- Dicyclopropylmethanone (Tboil = 434.2 K) has lower polarity due to its nonpolar substituents, resulting in higher volatility. Cyclopropyl(1,1-dioxidothiomorpholino)methanone, with its polar sulfone groups, is hypothesized to exhibit a significantly higher boiling point.

Biological Activity

Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and a thiomorpholine moiety with two oxide functionalities. The compound's chemical formula is C7H11NO3S, placing it within the class of heterocyclic ketones. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

- Cyclopropyl Group : A three-membered carbon ring that may enhance the stability of carbocations and influence the biological activity through steric effects.

- Thiomorpholine Moiety : A five-membered ring containing sulfur, which can engage in hydrogen bonding and other interactions relevant to biological systems.

- Dioxido Functionalities : The presence of two oxide groups may contribute to the compound's reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C7H11NO3S |

| Cyclopropyl Group | Three-membered carbon ring |

| Thiomorpholine Ring | Five-membered ring with sulfur |

| Oxide Functionalities | Two oxide groups (dioxido) |

Study 1: Anticancer Activity

A study explored the anticancer properties of compounds structurally related to this compound. The findings indicated that these compounds exhibited significant inhibitory activity against various cancer cell lines. For instance, an analog demonstrated an IC50 value of approximately 9 μM against ATAD2, a target implicated in cancer progression .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of similar thiomorpholine derivatives. The results suggested that these compounds could effectively reduce inflammation markers in vitro, indicating a possible therapeutic application for inflammatory diseases .

Table 2: Summary of Biological Activity Studies

| Study Focus | Findings | IC50 Value (μM) |

|---|---|---|

| Anticancer Activity | Significant inhibition in cancer cells | ~9 |

| Anti-inflammatory Effects | Reduction in inflammation markers | Not specified |

Q & A

Q. How to design analogs to overcome solubility limitations without compromising bioactivity?

- Methodology :

- Prodrug synthesis : Introduce phosphate esters at the sulfone group, cleaved in vivo by phosphatases .

- Co-solvent systems : Test solubility in PEG-400/water mixtures; maintain >90% activity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.